N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide
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Overview
Description
N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8BrNO3S It is characterized by the presence of a bromine atom, a hydroxyl group, and a methanesulfonamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide typically involves the bromination of 2-hydroxyphenylmethanesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonamide group.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, sodium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted phenylmethanesulfonamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or reduced sulfonamide derivatives.
Scientific Research Applications
N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Chloro-2-hydroxyphenyl)methanesulfonamide
- N-(5-Fluoro-2-hydroxyphenyl)methanesulfonamide
- N-(5-Iodo-2-hydroxyphenyl)methanesulfonamide
Uniqueness
N-(5-Bromo-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H8BrNO3S |
---|---|
Molecular Weight |
266.11 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8BrNO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
ZVGNZHOYLSUGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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